Hypoxoside

Cytotoxicity Pancreatic Cancer Natural Prodrugs

Researchers face inconsistent activity from crude Hypoxis extracts with variable hypoxoside content. As the primary marker for African Potato standardization, pure hypoxoside (≥98% HPLC) enables precise quantification. Key data: inactive prodrug converted by β-glucosidase to cytotoxic rooperol (IC50 10 µg/mL vs. BL6 melanoma); enables ultra-small AgNP synthesis (MIC 1.95 µg/mL vs. S. enterica); INS-1 pancreatic cell IC50 ~25 µM.

Molecular Formula C29H34O14
Molecular Weight 606.6 g/mol
Cat. No. B1254757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHypoxoside
Synonyms1,5-bis(4'-glucopyranosyloxy-3'-hydroxyphenyl)pent-4-en-1-yne
hypoxoside
Molecular FormulaC29H34O14
Molecular Weight606.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=CCC#CC2=CC(=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C29H34O14/c30-12-20-22(34)24(36)26(38)28(42-20)40-18-8-6-14(10-16(18)32)4-2-1-3-5-15-7-9-19(17(33)11-15)41-29-27(39)25(37)23(35)21(13-31)43-29/h2,4,6-11,20-39H,1,12-13H2/b4-2+/t20-,21-,22-,23-,24+,25+,26-,27-,28-,29-/m1/s1
InChIKeyNKCXUXCXXINIMN-LITNSJRUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hypoxoside: A Norlignan Prodrug Overview


Hypoxoside is a norlignan diglucoside predominantly found in the corms of Hypoxis species, such as H. hemerocallidea (African Potato), and is recognized as the primary medicinally active constituent [1]. It is characterized by an unusual E-pent-1-en-4-yne bridging unit with two distal catechol groups glycosylated with glucose moieties [2]. Hypoxoside itself is generally pharmacologically inactive, acting as a prodrug that requires enzymatic deglycosylation to its active aglycone, rooperol, to exert significant biological effects [3].

Prodrug activation study fit
Inactive norlignan diglucoside requiring enzymatic deglycosylation to rooperol for endpoint response
Cell-model endpoint review
Supports cytotoxicity screening in pancreatic and melanoma research cell lines
Nanomaterial precursor context
Purified capping and reducing agent for monodispersed AgNP synthesis

Hypoxoside: Generic Substitution Risks


Generic substitution of Hypoxoside with other norlignan glycosides or crude Hypoxis extracts is not scientifically justifiable due to significant variability in composition and biological activity. Hypoxoside content varies dramatically between Hypoxis species; for instance, H. hemerocallidea contains 12.27 µg hypoxoside per 5 mg chloroform extract, a key marker for standardization, while other species may contain different ratios of analogues like dehydroxyhypoxoside A and B, which have distinct antidiabetic activities [1][2]. Furthermore, Hypoxoside itself is an inactive prodrug, requiring conversion to rooperol for its anticancer and antioxidant effects. Substituting with rooperol directly introduces a compound with different pharmacokinetics and cardiovascular effects, highlighting that each form has a unique therapeutic profile [3]. Therefore, product selection must be based on quantitative, compound-specific evidence.

Target compound Hypoxoside (H. hemerocallidea)
Quantified marker compound (12.27 µg/5 mg extract) with defined prodrug-to-rooperol activation pathway
Potential substitute Crude Hypoxis extract / other species
Composition may shift significantly; H. sobolifera contains primarily sterols, not quantifiable hypoxoside, altering endpoint context
Potential substitute Direct rooperol aglycone
Different pharmacokinetic profile and reported cardiovascular response context; prodrug-to-active conversion step is bypassed

Hypoxoside: Comparative Activity Evidence


Cytotoxicity vs. Hyperoside in Pancreatic Cancer

In a head-to-head comparison against hyperoside, hypoxoside demonstrated 2-fold higher potency in the INS-1 pancreatic cancer cell line. While hypoxoside achieved an IC50 of ∼25 μM against INS-1 cells, hyperoside was less potent, requiring an IC50 of ∼50 μM against the MIA PaCa-2 pancreatic cancer line [1]. This differential cytotoxicity underscores that hypoxoside is not a generic natural product but possesses a distinct efficacy profile relative to structurally similar prodrugs.

Cytotoxicity vs. Hyperoside
Head-to-head
~25 µM vs. ~50 µM IC50
Reported 2-fold lower IC50 in pancreatic cancer cell-line model
Cell-line context: INS-1 vs. MIA PaCa-2; 48 h exposure
Cytotoxicity Pancreatic Cancer Natural Prodrugs

Prodrug vs. Rooperol in Melanoma Cells

The prodrug nature of hypoxoside is critical for its application. Hypoxoside itself is non-toxic to BL6 mouse melanoma cells in culture when endogenous β-glucosidase is inactivated. Its active aglycone, rooperol, however, is highly cytotoxic, causing 50% growth inhibition at 10 µg/mL [1]. This stark contrast confirms that hypoxoside serves as a stable, non-toxic delivery vehicle, which is converted in vivo to the active agent, rooperol.

Prodrug vs. Rooperol in Melanoma
Head-to-head
Non-toxic vs. 10 µg/mL IC50
Prodrug requires enzymatic activation for cytotoxicity endpoint response
BL6 mouse melanoma; heat-inactivated serum condition
Prodrug Activation Melanoma Cytotoxicity

AgNP Synthesis: Purified vs. Extract Capping

Hypoxoside, used as a single, purified capping and reducing agent, produces silver nanoparticles (HP-AgNPs) with significantly enhanced properties compared to those synthesized using the crude Hypoxis hemerocallidea extract (HE-AgNPs). HP-AgNPs are ultra-small (3.9 ± 1.6 nm) and monodispersed, resulting in 4-fold greater cytotoxicity against U87 glioblastoma cells (IC50 0.20 µg/mL) compared to HE-AgNPs (IC50 0.81 µg/mL). For U251 cells, the difference is even more pronounced, with HP-AgNPs (IC50 0.55 µg/mL) showing 7.3-fold higher potency than HE-AgNPs (IC50 4.0 µg/mL) [1].

HP-AgNP vs. HE-AgNP Cytotoxicity
Head-to-head
4-fold (U87) / 7.3-fold (U251) lower IC50
Purified capping agent yields reported higher potency in glioblastoma cell models
HP-AgNP size 3.9 ± 1.6 nm; U87 and U251 cell lines
Nanotechnology Silver Nanoparticles Capping Agent

Hypoxoside Content Across Hypoxis Species

Hypoxoside content is not uniform across Hypoxis species. HPLC analysis reveals a significant difference in concentration, with H. hemerocallidea containing 12.27 µg of hypoxoside per 5 mg of chloroform extract, making it the richest source among the tested species. This starkly contrasts with H. sobolifera var. sobolifera, which contains primarily sterols and sterolins, highlighting the importance of species selection for specific applications [1].

Hypoxoside Content Across Species
Specification review
12.27 µg per 5 mg extract (H. hemerocallidea)
Validated species-specific marker concentration for research procurement
H. sobolifera var. sobolifera shows primarily sterols
Phytochemical Analysis Quality Control Species Standardization

Hypoxoside: Research and Industrial Applications


Investigating Prodrug Activation in Tumor Microenvironments

Researchers studying tumor-selective prodrug activation can use hypoxoside as a model compound. Its conversion to the cytotoxic rooperol by β-glucosidase, which can be overexpressed in certain tumors or by gut microflora, allows for the study of localized drug activation and the development of targeted cancer therapies [1][2].

Synthesis of Hypoxoside-Capped AgNPs

For nanotechnology applications requiring precise control over nanoparticle size, morphology, and biological activity, hypoxoside is a superior capping and reducing agent. It enables the synthesis of ultra-small, monodispersed AgNPs with enhanced cytotoxicity against glioblastoma and antimicrobial activity against E. coli and S. enterica (MIC 1.95 µg/mL) [3].

Comparative Studies of Norlignan Glycoside Cytotoxicity

Hypoxoside serves as a critical reference standard in comparative studies of norlignan glycosides. Its well-defined IC50 values against pancreatic (INS-1, ∼25 µM) and melanoma (BL6, non-toxic) cell lines, along with comparative data against hyperoside, provide a quantitative baseline for evaluating the potency and selectivity of new analogues or natural extracts [1][2].

Standardization of Hypoxis Extracts

Hypoxoside is the primary marker compound for the quality control and standardization of Hypoxis hemerocallidea (African Potato) extracts and commercial products. Quantification via validated HPLC or UHPLC methods ensures batch-to-batch consistency and biological activity, as hypoxoside content directly correlates with the plant's medicinal value [4][5].

Application
Selection Property
Validation Focus
Prodrug activation studies
Enzymatic deglycosylation pathway context
β-glucosidase-dependent activation endpoint review
Nanoparticle synthesis research
Purified single-compound capping agent profile
Size uniformity and cell-model response endpoints
Norlignan comparator studies
Defined cytotoxicity baseline for reference standard use
Cell-line endpoint comparison and selectivity context
Extract standardization and QC
Quantified marker compound in H. hemerocallidea
HPLC/UV method transfer and batch consistency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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